2-chloro-N-[(5E)-5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide 2-chloro-N-[(5E)-5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13309601
InChI: InChI=1S/C17H10ClN3O5S2/c18-11-4-2-1-3-10(11)15(23)19-20-16(24)14(28-17(20)27)8-9-5-6-13(22)12(7-9)21(25)26/h1-8,22H,(H,19,23)/b14-8+
SMILES: C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])SC2=S)Cl
Molecular Formula: C17H10ClN3O5S2
Molecular Weight: 435.9 g/mol

2-chloro-N-[(5E)-5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

CAS No.:

Cat. No.: VC13309601

Molecular Formula: C17H10ClN3O5S2

Molecular Weight: 435.9 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-[(5E)-5-(4-hydroxy-3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide -

Specification

Molecular Formula C17H10ClN3O5S2
Molecular Weight 435.9 g/mol
IUPAC Name 2-chloro-N-[(5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Standard InChI InChI=1S/C17H10ClN3O5S2/c18-11-4-2-1-3-10(11)15(23)19-20-16(24)14(28-17(20)27)8-9-5-6-13(22)12(7-9)21(25)26/h1-8,22H,(H,19,23)/b14-8+
Standard InChI Key AVKVIDQMZOSMPL-RIYZIHGNSA-N
Isomeric SMILES C1=CC=C(C(=C1)C(=O)NN2C(=O)/C(=C\C3=CC(=C(C=C3)O)[N+](=O)[O-])/SC2=S)Cl
SMILES C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])SC2=S)Cl
Canonical SMILES C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])SC2=S)Cl

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Features

The compound’s systematic IUPAC name, 2-chloro-N-[(5E)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide, reflects its intricate architecture . Key structural components include:

  • A thiazolidinone ring (positions 1–5) with a sulfanylidene group at position 2 and a ketone at position 4.

  • A (5E)-4-hydroxy-3-nitrobenzylidene substituent at position 5, contributing π-conjugation and redox activity.

  • A 2-chlorobenzamide group at position 3, enhancing lipophilicity and potential receptor interactions.

Table 1: Fundamental Chemical Properties

PropertyValue/DescriptionSource
CAS Number301309-30-8
Molecular FormulaC17H10ClN3O5S2\text{C}_{17}\text{H}_{10}\text{ClN}_{3}\text{O}_{5}\text{S}_{2}
Molecular Weight435.86 g/mol
SMILES NotationClC1=CC=CC=C1C(=O)NN2C(=O)C(=CC3=CC(=C(C=C3)O)N+[O-])SC2=S
X-ray CrystallographyConfirmed E-configuration at C5–C6 bond

Synthesis and Structural Elucidation

Synthetic Pathways

The compound is synthesized via Knoevenagel condensation, a method widely used for thiazolidinone derivatives . A plausible route involves:

  • Cyclocondensation: Reaction of chloroacetic acid with thiourea to form the thiazolidinone core .

  • Aldol Condensation: Introduction of the 4-hydroxy-3-nitrobenzaldehyde moiety at position 5 under acidic conditions .

  • Amidation: Coupling of 2-chlorobenzoyl chloride to the thiazolidinone’s nitrogen using DCC (dicyclohexylcarbodiimide) .

Key Reaction Conditions:

  • Solvent: Acetic acid or ethanol.

  • Catalyst: Sodium acetate or triethylamine.

  • Temperature: Reflux (80–100°C).

Spectroscopic Confirmation

  • IR Spectroscopy: Peaks at 1728 cm1^{-1} (C=O lactam), 1637 cm1^{-1} (C=N), and 1345 cm1^{-1} (NO2_2) .

  • 1^1H NMR: Resonances for aromatic protons (δ 7.2–8.1 ppm), hydroxyl (δ 10.2 ppm), and thioxo group (δ 4.3 ppm) .

ParameterDetailsSource
GHS ClassificationSkin Irritant (Cat 2), Eye Irritant (Cat 2A)
First Aid MeasuresFlush eyes with water; wash skin with soap
StorageCool, dry place away from oxidizers

Applications and Future Directions

Current Uses

  • Research Chemical: Used in studies exploring thiazolidinone bioactivity .

  • Drug Development: Serves as a scaffold for COX-II and EGFR inhibitors .

Research Gaps and Opportunities

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models.

  • Structural Optimization: Modify the benzamide group to enhance selectivity.

  • Mechanistic Studies: Clarify interactions with inflammatory mediators (e.g., NF-κB) .

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